molecular formula C18H11NS B3188589 12H-Benzo[4,5]thieno[2,3-a]carbazole CAS No. 222-21-9

12H-Benzo[4,5]thieno[2,3-a]carbazole

Cat. No.: B3188589
CAS No.: 222-21-9
M. Wt: 273.4 g/mol
InChI Key: CILATXQQOGDBRQ-UHFFFAOYSA-N
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Description

12H-Benzo[4,5]thieno[2,3-a]carbazole (hereafter referred to as 12-BT) is a heterocyclic aromatic compound with the molecular formula C₁₈H₁₁NS and a molecular weight of 273.35 g/mol . Its structure comprises a carbazole core fused with a benzothieno moiety at the [4,5] and [2,3-a] positions, respectively. This arrangement confers unique optoelectronic properties, making it valuable in organic light-emitting diodes (OLEDs) as a donor ligand in copper(I) complexes .

Properties

CAS No.

222-21-9

Molecular Formula

C18H11NS

Molecular Weight

273.4 g/mol

IUPAC Name

12H-[1]benzothiolo[2,3-a]carbazole

InChI

InChI=1S/C18H11NS/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10,19H

InChI Key

CILATXQQOGDBRQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5S4

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)C5=CC=CC=C5S4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 12H-Benzo[4,5]thieno[2,3-a]carbazole typically involves multi-step reactions. One common method includes the use of trifluoromethanesulfonic acid and benzene-d6 in 1,2-dichlorobenzene at temperatures ranging from 70°C to 150°C. Another step involves the use of 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine with dicyclohexyl-(2’,6’-dimethoxybiphenyl-2-yl)-phosphane, palladium diacetate, and sodium t-butanolate in o-xylene at 185°C .

Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

Types of Reactions: : 12H-Benzo[4,5]thieno[2,3-a]carbazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Chemistry: : In chemistry, 12H-Benzo[4,5]thieno[2,3-a]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying electronic properties and developing new materials .

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents .

Industry: : In industry, 12H-Benzo[4,5]thieno[2,3-a]carbazole is used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 12H-Benzo[4,5]thieno[2,3-a]carbazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, depending on the context, and can participate in various electronic and photophysical processes. These interactions are crucial for its applications in organic electronics and potential therapeutic uses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with Other Chalcogen-Heterocycle-Fused Carbazoles

12-BT belongs to a family of chalcogen (Ch)-heterocycle-fused carbazoles. Key analogs include:

  • 10H-Thieno[2,3-a]carbazole (12-T): Shares a thieno group but lacks the benzo extension.
  • 12H-Benzofuro[2,3-a]carbazole (12-BF) : Replaces sulfur with oxygen in the fused heterocycle.
Table 1: Optoelectronic Performance in Cu(I) Complexes
Compound Heteroatom ΦPL (%) kₐᵣ (×10⁶ s⁻¹) Secondary Metal-Ligand Interaction Strength
12-BT S 93 1.2 Strong (Cu-S interaction)
12-T S 88 1.0 Moderate
12-BF O 78 0.8 Weak (Cu-O interaction)

Key Findings :

  • 12-BT exhibits the highest photoluminescence quantum yield (ΦPL) and radiative rate constant (kₐᵣ) due to strong Cu-S interactions, which stabilize excited-state conformations .
  • Oxygen-containing 12-BF underperforms due to weaker metal-ligand interactions.

Comparison with Indolocarbazoles

Indolocarbazoles (e.g., indolo[2,3-a]carbazole) share a fused carbazole backbone but differ in nitrogen positioning and biological relevance .

Table 2: Structural and Functional Differences
Compound Core Structure Key Applications Notable Features
12-BT Benzothieno-carbazole OLEDs High ΦPL, sulfur-enhanced conductivity
Indolo[2,3-a]carbazole Indolo-carbazole Anticancer agents DNA intercalation, kinase inhibition

Key Insight :

  • 12-BT is optimized for optoelectronics, whereas indolocarbazoles are biologically active, leveraging nitrogen-rich frameworks for targeting enzymes .

Comparison with Positional Isomers

Variations in fusion positions significantly alter properties. Examples from ChangChem’s catalog :

  • 7H-Benzo[4,5]thieno[2,3-b]carbazole (CB-4292): Thieno group at [2,3-b] instead of [2,3-a].
  • 14H-Benzo[c][1]benzothieno[2,3-a]carbazole (CB-4369): Additional benzene ring fusion.
Table 3: Impact of Fusion Position on Properties
Compound Fusion Position Melting Point (°C) Electronic Bandgap (eV)
12-BT [4,5]-benzothieno[2,3-a] N/A (stable at RT) ~2.8 (estimated)
CB-4292 [4,5]-benzothieno[2,3-b] >250 ~3.1

Key Insight :

  • The [2,3-a] fusion in 12-BT enables extended π-conjugation, reducing bandgap and enhancing charge transport compared to [2,3-b] isomers .

Comparison with Non-Carbazole Thieno/Pyridine Derivatives

Compounds like thieno[2,3-b]pyridines () and tetrahydrobenzo[b]thieno[2,3-d]pyrimidines () highlight heteroatom and saturation effects.

Table 4: Heteroatom and Saturation Effects
Compound Heteroatom Saturation Key Property
12-BT S, N Fully aromatic High ΦPL, OLED compatibility
Thieno[2,3-b]pyridine S, N Aromatic Moderate fluorescence, drug design
Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine S, N Partially saturated Reduced conjugation, lower ΦPL

Key Insight :

  • Full aromaticity in 12-BT maximizes conjugation, critical for OLED efficiency, while saturation in pyrimidine derivatives limits optoelectronic utility .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 12H-Benzo[4,5]thieno[2,3-a]carbazole, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, such as cyclization reactions using Brønsted acidic catalysts (e.g., carbonaceous materials) to form the fused carbazole-thiophene core . Key intermediates can be characterized via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For example, indolo[2,3-a]carbazole derivatives were synthesized via a seven-step linear route starting from indigotin, with intermediates validated through spectral data .

Q. How can researchers assess the purity and stability of 12H-Benzo[4,5]thieno[2,3-a]carbazole under laboratory conditions?

  • Methodological Answer : Purity is determined using HPLC (>95%) or elemental analysis. Stability studies involve monitoring degradation under controlled temperature (e.g., 25°C–40°C) and humidity (e.g., 60% RH) over weeks. Storage recommendations include dry, room-temperature environments in amber glass vials to prevent photodegradation .

Q. What preliminary biological assays are suitable for evaluating 12H-Benzo[4,5]thieno[2,3-a]carbazole?

  • Methodological Answer : Begin with antimicrobial susceptibility testing (e.g., MIC assays against Bacillus anthracis or Mycobacterium tuberculosis), as structurally related carbazoles show moderate activity . Cytotoxicity can be screened using MTT assays on mammalian cell lines (e.g., HEK293) at concentrations ≤10 µM .

Advanced Research Questions

Q. How can low yields in the synthesis of 12H-Benzo[4,5]thieno[2,3-a]carbazole derivatives be addressed?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) to enhance regioselectivity. For example, using glacial acetic acid as a catalyst in ethanol improved yields in triazole-Schiff base syntheses . Alternatively, employ microwave-assisted synthesis to reduce reaction time and improve efficiency .

Q. What strategies resolve contradictions in biological activity data for substituent-modified analogs?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., alkyl vs. hydrogenated alkyl groups at R1/R2). For instance, alkyl substituents on indolo[2,3-a]carbazoles reduced antimicrobial activity, while hydrogenated analogs showed enhanced inhibition . Pair SAR with molecular docking to identify binding interactions (e.g., tyrosinase inhibition via π-π stacking in tetrahydrobenzo[4,5]thieno derivatives) .

Q. How can computational methods predict the optoelectronic properties of 12H-Benzo[4,5]thieno[2,3-a]carbazole derivatives?

  • Methodological Answer : Use density functional theory (DFT) to calculate HOMO-LUMO gaps and excited-state dynamics. For example, benzo[4,5]thieno[3,2-c]carbazole derivatives exhibited narrowband emission in OLEDs due to sulfur’s heavy-atom effect, validated via time-dependent DFT .

Q. What advanced techniques confirm the three-dimensional structure of 12H-Benzo[4,5]thieno[2,3-a]carbazole complexes?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides atomic-resolution structures. Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines were resolved via SC-XRD, revealing planar aromatic systems critical for π-orbital overlap . For amorphous samples, pair NMR with molecular dynamics simulations to model conformational flexibility .

Q. How do substituents influence the pharmacokinetic profile of 12H-Benzo[4,5]thieno[2,3-a]carbazole derivatives?

  • Methodological Answer : Modify logP values by introducing polar groups (e.g., carboxylamide) to improve aqueous solubility. In indolo[2,3-a]carbazoles, replacing cyanide with carboxylamide at position 6 increased solubility without compromising anti-tubercular activity . Use in vitro metabolic assays (e.g., liver microsomes) to assess stability against cytochrome P450 enzymes.

Safety and Handling

Q. What safety protocols are recommended for handling 12H-Benzo[4,5]thieno[2,3-a]carbazole?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact. While oral toxicity is low (LD50_{50} >2000 mg/kg in rats), avoid dust formation due to potential respiratory irritation . Dispose of waste via licensed hazardous chemical disposal services .

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